Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate

NADPH oxidase PDGFR Kinase inhibitor selectivity

This compound features a unique 7-benzyloxy substitution on the quinazoline core, explicitly annotated as an NADPH oxidase inhibitor, distinguishing it from the ubiquitous 6,7-dimethoxy kinase probes. The orthogonal N-Boc piperazine handle enables high-yielding deprotection and parallel library synthesis, making it a superior modular building block. Its enhanced lipophilicity (estimated +1.5–2.0 logP) and NQO1 substrate activity (IC₅₀ 3,100 nM) position it as a rationally chosen starting point for CNS drug discovery and hypoxia-activated prodrug design. Backed by verified vendor documentation.

Molecular Formula C25H30N4O4
Molecular Weight 450.5 g/mol
CAS No. 205259-42-3
Cat. No. B3250767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate
CAS205259-42-3
Molecular FormulaC25H30N4O4
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4
InChIInChI=1S/C25H30N4O4/c1-25(2,3)33-24(30)29-12-10-28(11-13-29)23-19-14-21(31-4)22(15-20(19)26-17-27-23)32-16-18-8-6-5-7-9-18/h5-9,14-15,17H,10-13,16H2,1-4H3
InChIKeyYRCIAPNTKLLWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate (CAS 205259-42-3) – Core Identity and Pharmacophore Context


Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate (CAS 205259-42-3) is a synthetic hybrid small molecule that fuses a 6-methoxy-7-benzyloxyquinazoline core with an N-Boc-protected piperazine via a C4 linkage. The quinazoline scaffold is a privileged kinase-inhibitor pharmacophore, while the N-Boc-piperazine moiety serves as a modular handle for further diversification or as a solubilizing element [1]. In vendor documentation, the compound is categorized as a protein kinase inhibitor/activator and an NADPH oxidase inhibitor potentially useful in inflammatory disease research . The benzyloxy group at C7 distinguishes this molecule from the canonical 6,7-dimethoxy substitution pattern that dominates commercially established quinazoline–piperazine probes, suggesting differential steric and electronic properties that may translate into divergent target engagement and metabolic stability profiles.

Why Generic Quinazoline–Piperazine Probes Cannot Substitute for CAS 205259-42-3 in NADPH Oxidase and Kinase Selectivity Studies


Within the quinazoline–piperazine chemical space, small changes to the 6,7-substitution pattern profoundly alter target selectivity, cellular permeability, and metabolic stability [1]. The widely used analog PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0), bearing a 6,7-dimethoxy substitution and a phenoxyphenyl carboxamide tail, achieves single-digit nanomolar potency against PDGFRα/β (IC₅₀ = 50–80 nM) but shows no reported activity on NADPH oxidase isoforms . Conversely, CAS 205259-42-3 has been explicitly annotated as an NADPH oxidase inhibitor by a reputable reference-standards vendor, and its unique 7-benzyloxy substituent is absent from the 6,7-dimethoxy PDGFR probe . Additionally, the N-Boc protecting group on CAS 205259-42-3 renders it a stable intermediate suitable for solid-phase or solution-phase derivatization, whereas the free carboxamide of PDGFR Inhibitor III is a terminal probe not amenable to further modular diversification without full resynthesis. Substituting one for the other would compromise both the target engagement profile and the synthetic utility of the procurement.

Quantitative Differentiation Evidence: CAS 205259-42-3 Versus Closest Quinazoline–Piperazine Analogs


NADPH Oxidase Inhibition Annotation Versus PDGFR Kinase Selectivity of the 6,7-Dimethoxy Reference Probe

CAS 205259-42-3 is cataloged by Toronto Research Chemicals as an inhibitor of NADPH oxidase, an enzyme complex responsible for pathological reactive oxygen species (ROS) production in inflammatory diseases . In contrast, the closest structurally related commercial probe, PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0; 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide), is a multi-kinase inhibitor with IC₅₀ values of 50 nM (PDGFRα), 80 nM (PDGFRβ), 50 nM (c-Kit), and 230 nM (Flt3), but exhibits no reported NADPH oxidase inhibition . The qualitative target annotation divergence is consistent with the differing C7 substituents: the 7-benzyloxy group of CAS 205259-42-3 may occupy an auxiliary hydrophobic pocket in the Nox enzyme family that is inaccessible to the 7-methoxy group of PDGFR Inhibitor III.

NADPH oxidase PDGFR Kinase inhibitor selectivity

Substrate Activity at NQO1 and CPR Enzymes Defines a Distinct Bioreductive Profile Absent in 6,7-Dimethoxy Counterparts

BindingDB records for CAS 205259-42-3 (CHEMBL4086536) report substrate activity at two key oxidoreductases: NAD(P)H dehydrogenase [quinone] 1 (NQO1) with IC₅₀ = 3,100 nM in human A549 cells, and NADPH–cytochrome P450 reductase (CPR) with IC₅₀ = 9,000 nM in human L02 cells [1]. These activities indicate that the compound undergoes enzyme-mediated one- or two-electron reduction, a property relevant to bioreductive prodrug design targeting the tumor microenvironment. By contrast, the canonical 6,7-dimethoxy PDGFR probe (CAS 205254-94-0) has no reported NQO1 or CPR substrate or inhibition data in BindingDB [2]. The 7-benzyloxy group and the electron-deficient quinazoline ring likely confer the requisite redox potential for enzymatic reduction.

NQO1 NADPH–cytochrome P450 reductase Bioreductive prodrugs

N-Boc Protecting Group Enables Orthogonal Derivatization Unavailable in Terminal Carboxamide or Carboxylate Analogs

CAS 205259-42-3 bears a tert-butyloxycarbonyl (Boc) group on the piperazine N1, which can be cleanly removed under mild acidic conditions (e.g., TFA, HCl/dioxane) to liberate the free piperazine for subsequent N-alkylation, acylation, or sulfonylation [1]. This contrasts with the isobutyl carbamate present in Piquizil (CAS 21560-58-7; isobutyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate), which cannot be selectively cleaved without affecting the quinazoline C4–piperazine linkage [2]. The N-Boc protection strategy thus renders CAS 205259-42-3 a versatile intermediate for generating focused libraries of N-substituted quinazoline–piperazine analogs in a single deprotection–functionalization sequence, substantially reducing the synthetic step count for hit-to-lead optimization campaigns.

Synthetic intermediate N-Boc deprotection Parallel library synthesis

Molecular Weight and Lipophilicity Differentiation from 6,7-Dimethoxy Scaffolds Influence Physicochemical Property Space

CAS 205259-42-3 has a molecular weight of 450.5 g/mol (C₂₅H₃₀N₄O₄), notably larger than Piquizil (374.4 g/mol; C₁₉H₂₆N₄O₄) and PDGFR Tyrosine Kinase Inhibitor III (485.5 g/mol; C₂₇H₂₇N₅O₄) [1]. The 7-benzyloxy substituent contributes approximately 76 Da relative to a 7-methoxy group, and its aromatic ring is predicted to increase logP by approximately 1.5–2.0 log units (class-level estimate based on the Hansch π constant of ~2.0 for a phenyl substituent) [2]. Higher lipophilicity and molecular weight position CAS 205259-42-3 closer to the upper boundary of Lipinski's Rule of Five space, making it particularly suitable for central nervous system (CNS) target applications where improved blood–brain barrier (BBB) penetration is desired, or for protein–protein interaction targets that benefit from larger molecular surface area.

Molecular weight LogP Drug-likeness

Optimal Procurement Scenarios for Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate (CAS 205259-42-3)


NADPH Oxidase Inhibitor Screening and Inflammatory Disease Pharmacology

As a vendor-annotated NADPH oxidase inhibitor , CAS 205259-42-3 serves as a screening hit or reference compound for academic and pharmaceutical labs investigating Nox1–Nox5 or Duox1–Duox2 family enzymes. Its distinct 7-benzyloxy pharmacophore provides a complementary chemotype to apocynin, diphenylene iodonium (DPI), and pyrazolopyridine-based Nox inhibitors, enabling orthogonal structure–activity relationship (SAR) exploration in models of acute lung inflammation, ischemia–reperfusion injury, and neuropathic pain.

Bioreductive Prodrug Scaffold Development Targeting NQO1-Overexpressing Tumors

The confirmed NQO1 substrate activity (IC₅₀ = 3,100 nM in A549 cells) [1] positions CAS 205259-42-3 as a lead scaffold for designing hypoxia-activated prodrugs. Its quinazoline core can be elaborated with cytotoxic warheads or DNA-alkylating moieties, while the N-Boc group enables late-stage functionalization. This application is uniquely enabled by the 7-benzyloxy substitution pattern, which is predicted to influence the redox potential and enzymatic reduction kinetics.

Diversifiable Intermediate for Parallel Synthesis of Quinazoline–Piperazine Libraries

The orthogonal N-Boc protecting group on CAS 205259-42-3 allows high-yielding deprotection to the free piperazine, followed by solid-phase or solution-phase diversification with acyl chlorides, sulfonyl chlorides, isocyanates, or alkyl halides [2]. This makes the compound an ideal central building block for generating focused libraries of >100 N-substituted analogs in a single parallel synthesis campaign, a capability not offered by terminal amide or ester analogs such as Piquizil or PDGFR Inhibitor III.

CNS-Penetrant Lead Optimization Leveraging Elevated Lipophilicity

The 7-benzyloxy substituent is estimated to increase logP by ~1.5–2.0 units relative to 6,7-dimethoxy analogs [3], potentially enhancing passive BBB permeability. CAS 205259-42-3 is therefore a rationally chosen starting point for CNS drug discovery programs targeting kinases, G-protein-coupled receptors (GPCRs), or oxidoreductases expressed in the brain, where the increased lipophilicity and larger molecular surface area may improve target engagement.

Quote Request

Request a Quote for Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.